2,3,4-Trifluoro-L-Phenylalanine

描述

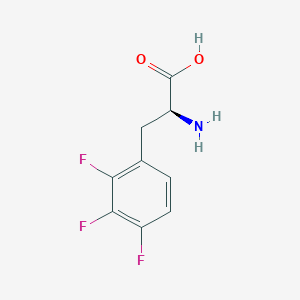

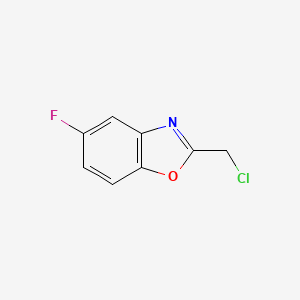

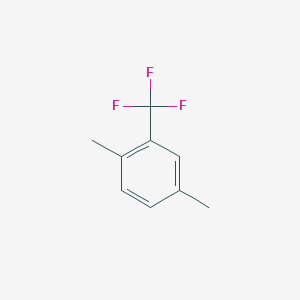

2,3,4-Trifluoro-L-Phenylalanine is a chemical compound . It is a fluorinated amino acid that has gained significant attention in the scientific community due to its unique chemical and biological properties.

Synthesis Analysis

The synthesis of 2,3,4-Trifluoro-L-Phenylalanine involves various enzymatic pathways . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . The loop structure of fluorinase is key to forming the C-F bond .Molecular Structure Analysis

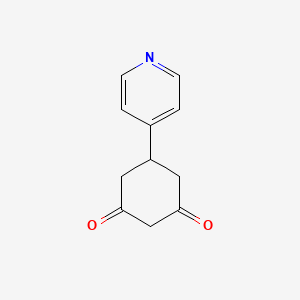

The molecular formula of 2,3,4-Trifluoro-L-Phenylalanine is C9H8F3NO2 . The InChI code is 1S/C9H8F3NO2/c10-5-2-1-4 (7 (11)8 (5)12)3-6 (13)9 (14)15/h1-2,6H,3,13H2, (H,14,15) .科学研究应用

Protein Synthesis and Engineering

One area of research focuses on the mischarging of Escherichia coli tRNA^Phe with photoactivatable analogues of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine. This work has implications for studying protein synthesis and the role of tRNA in genetic coding and expression (Baldini et al., 1988).

Metabolic Engineering for Phenylalanine Production

Research in metabolic engineering has led to the development of in vitro systems to investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that can increase phenylalanine yield. This approach provides a method to improve the production of phenylalanine for various applications (Ding et al., 2016).

Phenylalanine Ammonia-Lyase (PAL) Studies

Phenylalanine ammonia-lyase (PAL) plays a crucial role in the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. This enzyme has been studied for its potential in biotechnological applications, including the production of phenylpropanoids and treatment for phenylketonuria (MacDonald & D'Cunha, 2007).

Sensing and Detection Technologies

The development of chiral fluorescent sensors based on H8-BINOL for the enantioselective recognition of D- and L-phenylalanine showcases an application in sensing technologies. Such sensors can differentiate between the biologically active L-phenylalanine and its D-form, illustrating the potential for applications in diagnostics and research (Zhang et al., 2022).

Electrochemical Sensors for Phenylalanine

The development and performance of electrochemical sensors and biosensors for phenylalanine detection highlight the importance of this amino acid in monitoring health conditions, such as phenylketonuria. These sensors aim to improve selectivity, sensitivity, and detection limits for phenylalanine in biological fluids (Dinu & Apetrei, 2020).

未来方向

Fluorinated compounds like 2,3,4-Trifluoro-L-Phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Hopefully, this will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

属性

IUPAC Name |

(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZSVVTLDUTMM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441076 | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-L-Phenylalanine | |

CAS RN |

873429-58-4 | |

| Record name | 2,3,4-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)